molecular formula C10H14BrN3O2 B1530277 5-bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine CAS No. 1250639-63-4

5-bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine

Cat. No. B1530277
M. Wt: 288.14 g/mol
InChI Key: NZTNVXRTEOSMQV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the reaction mechanisms involved.



Molecular Structure Analysis

This often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and confirm the identity of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with various reagents and under different conditions.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve studying its spectral properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Chemical Synthesis and Derivative Formation

5-bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine serves as a precursor in the synthesis of various chemical compounds. For instance, its derivatives, including pyrimidine and pyridine derivatives, have been explored for their potential as antitumor and antiviral agents. The convenient preparation of these derivatives highlights their significance in medicinal chemistry and drug development (Kinoshita & Ohishi, 1994).

Antimicrobial and Antitubercular Activity

The compound's derivatives have been synthesized and evaluated for their in vitro antimicrobial and antitubercular activities. Certain derivatives exhibited significant activity against a range of microorganisms, including Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial agents (Shingalapur et al., 2009).

Spectroscopic and Optical Studies

Spectroscopic and optical studies of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, provide insights into their structural and electronic properties. These studies are crucial for understanding the compound's reactivity and interaction with biological targets, which can inform drug design and development processes (Vural & Kara, 2017).

Enantiomeric Resolution and Simulation Studies

The enantiomeric resolution of related pyridine derivatives has been performed to understand their stereochemical properties better. Such studies are essential for the development of chiral drugs, as the biological activity of enantiomers can significantly differ (Ali et al., 2016).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It would also include appropriate handling and disposal procedures.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to its structure to enhance its properties or reduce its hazards.


I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

5-bromo-N-(2,2-dimethylpropyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)6-13-9-8(14(15)16)4-7(11)5-12-9/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTNVXRTEOSMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2,2-dimethylpropyl)-3-nitro-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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